molecular formula C24H25N7O B14949123 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B14949123
M. Wt: 427.5 g/mol
InChI Key: HCSCANKAWCVRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound featuring a benzoxazole moiety, a phenyl ring, and a triazine core substituted with pyrrolidine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The triazine core can be synthesized via nucleophilic substitution reactions involving cyanuric chloride and pyrrolidine. The final step involves coupling the benzoxazole derivative with the triazine core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted triazine derivatives .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-benzothiazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Similar structure but with a benzothiazole moiety instead of benzoxazole.

    N-[4-(1,3-benzimidazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Contains a benzimidazole ring instead of benzoxazole.

    N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(morpholin-1-yl)-1,3,5-triazin-2-amine: Features morpholine groups instead of pyrrolidine.

Uniqueness

The uniqueness of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N7O

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H25N7O/c1-2-8-20-19(7-1)26-21(32-20)17-9-11-18(12-10-17)25-22-27-23(30-13-3-4-14-30)29-24(28-22)31-15-5-6-16-31/h1-2,7-12H,3-6,13-16H2,(H,25,27,28,29)

InChI Key

HCSCANKAWCVRTR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.